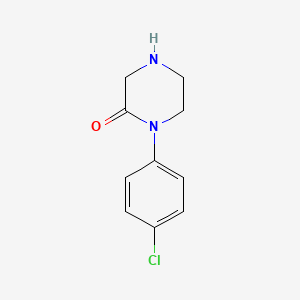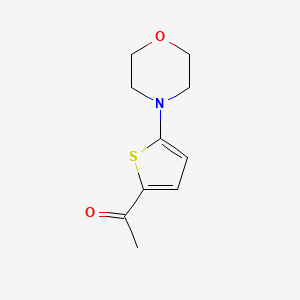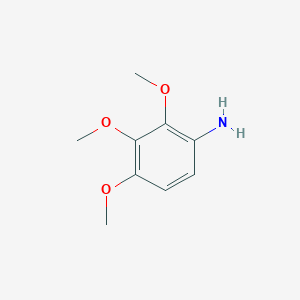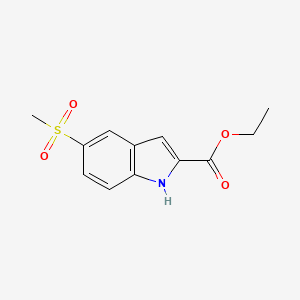![molecular formula C14H28ClNO B1356218 4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride CAS No. 1051919-42-6](/img/structure/B1356218.png)
4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride” is a chemical compound used in scientific research. It has a molecular formula of C14H27NO•HCl and a molecular weight of 261.84 . This compound exhibits perplexing properties and is applied in various studies due to its versatile nature and potential for breakthrough findings.
Synthesis Analysis
Piperidines, which include “4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride” consists of a piperidine ring attached to a cyclohexyl group through an ethoxy linker .
Chemical Reactions Analysis
Piperidines, including “4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride”, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride” include a molecular weight of 261.84 and a molecular formula of C14H27NO•HCl .
Scientific Research Applications
Metabolic Activity
- Massicot, Steiner, and Godfroid (1985) found that a related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, caused reduced food intake and weight gain in obese rats, suggesting potential metabolic activity (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior and Toxicity
- The compound's effects on feeding behavior and toxicity were investigated by Massicot, Thuillier, and Godfroid (1984), highlighting its influence on satiety and potential use in obesity management (Massicot, Thuillier, & Godfroid, 1984).
Energy Expenditure
- Research by Massicot et al. (1985) showed that the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170) increases energy expenditure by increasing resting oxygen consumption in rats, hinting at its thermogenic effects (Massicot et al., 1985).
Molecular and Structural Analysis
- Investigations into the molecular and crystal structures of similar piperidine derivatives provide insights into their chemical properties and potential applications in medicinal chemistry, as seen in the works of Khan et al. (2013) and Szafran, Komasa, and Bartoszak-Adamska (2007) (Khan et al., 2013); (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Antimycobacterial Activity
- Kumar et al. (2008) demonstrated the efficacy of spiro-piperidin-4-ones, a related class of compounds, against Mycobacterium tuberculosis, suggesting potential antimicrobial applications (Kumar et al., 2008).
Radical Cyclization and Synthesis
- Research on the synthesis of spiro[2H-indol]-3(1H)-ones through radical cyclization of piperidine derivatives, as studied by Sulsky et al. (1999), contributes to the understanding of chemical processes and potential synthetic applications (Sulsky et al., 1999).
Spectral Characterization
- Munigela et al. (2008) provided spectral characterization of degradation impurities of paroxetine hydrochloride hemihydrate, a related compound, showcasing the importance of understanding impurities in pharmaceuticals (Munigela et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4-(2-cyclohexylethoxymethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO.ClH/c1-2-4-13(5-3-1)8-11-16-12-14-6-9-15-10-7-14;/h13-15H,1-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFZNITZPBIPCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOCC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589431 |
Source


|
| Record name | 4-[(2-Cyclohexylethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride | |
CAS RN |
1051919-42-6 |
Source


|
| Record name | Piperidine, 4-[(2-cyclohexylethoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Cyclohexylethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

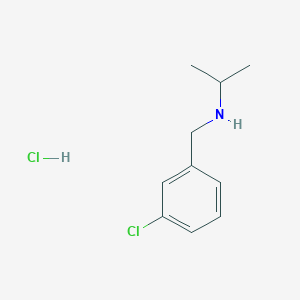

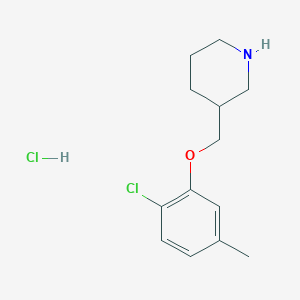
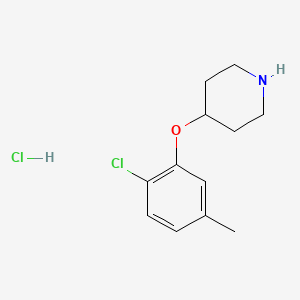
![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)
![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)
